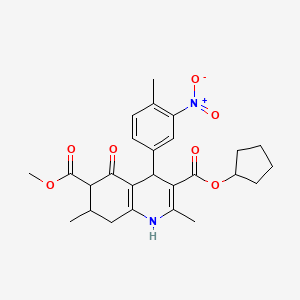

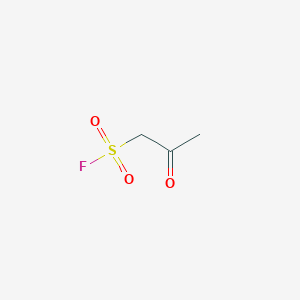

3-(5-(allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the triazole family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

Antioxidant and Antimicrobial Properties

- A study by Baytas et al. (2012) synthesized derivatives related to 3-(5-(allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole and evaluated their antioxidant and antimicrobial properties. Compounds containing 1,2,4-triazole-5(4H)-thione moiety displayed significant DPPH radical scavenging capacity, comparable to BHT, and slight antimicrobial activity against test microorganisms (Baytas et al., 2012).

Structural Analysis

- Boraei et al. (2021) conducted X-ray structure and Hirshfeld analysis on triazolyl-indole derivatives with alkylsulfanyl moieties. They provided insights into the molecular packing, atomic charge distribution, and reactivity descriptors of these compounds (Boraei et al., 2021).

Microwave-Assisted Synthesis for Antimicrobial Evaluation

- Gomha and Riyadh (2011) synthesized triazole derivatives with indole moieties using microwave irradiation. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the effectiveness of this synthesis method in producing potential antimicrobial agents (Gomha & Riyadh, 2011).

Cholinesterase Inhibitors

- Mohsen (2012) synthesized triazole and triazolothiadiazine derivatives as cholinesterase inhibitors. These compounds, especially 1b and 1c, showed promising inhibitory effects on acetylcholinesterase, indicating potential for treating diseases related to cholinesterase activity (Mohsen, 2012).

Halocyclization Studies

- Kim and Zhuravlyova (2010) conducted halocyclization of allylthio-triazinoindoles, contributing to the understanding of the chemical behavior and potential applications of these compounds in synthetic chemistry (Kim & Zhuravlyova, 2010).

properties

IUPAC Name |

3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4S/c1-3-9-20-15-18-17-14(19(15)4-2)12-10-16-13-8-6-5-7-11(12)13/h3,5-8,10,16H,1,4,9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBMIROITKEZAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC=C)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2407712.png)

![3-(4-bromobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2407713.png)

![N-1,3-benzodioxol-5-yl-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2407714.png)

![2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol](/img/structure/B2407715.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2407719.png)

![1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine](/img/structure/B2407722.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate](/img/structure/B2407724.png)

![2-amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2407731.png)